molecular formula C13H17NO3S B12320554 N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine

Cat. No.: B12320554
M. Wt: 267.35 g/mol
InChI Key: GVCYMYXCWXLIDZ-UHFFFAOYSA-N
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Description

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine is a modified amino acid derivative. It is a synthetic compound that has been used in various research applications, particularly in the fields of chemistry and biochemistry. The compound is characterized by the presence of an acetyl group attached to the sulfur atom of cysteine, with a 2,4-dimethylbenzene moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and interact with proteins and other biomolecules. These interactions are mediated by the functional groups present in the compound, such as the acetyl and 2,4-dimethylbenzene moieties .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine
  • N-Acetyl-S-(2,4-dimethylbenzene)-cysteine-d3

Uniqueness

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

GVCYMYXCWXLIDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C

Origin of Product

United States

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